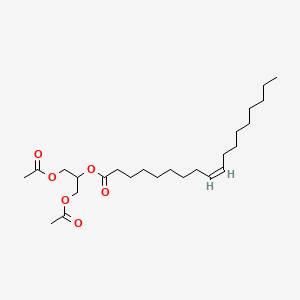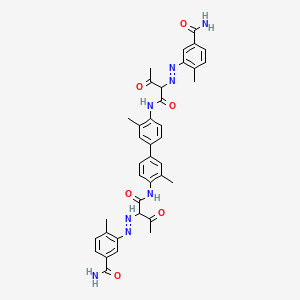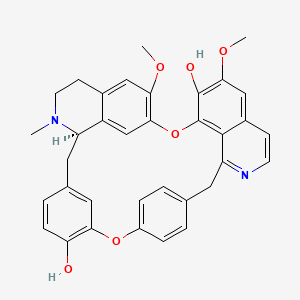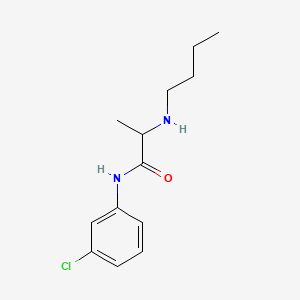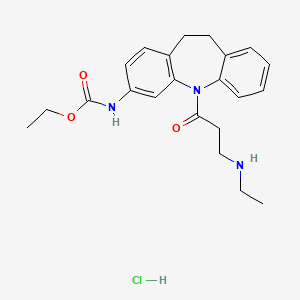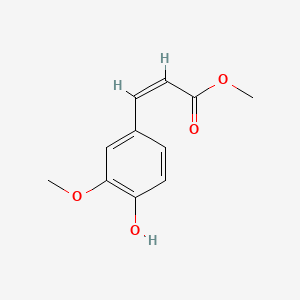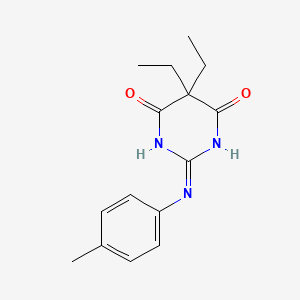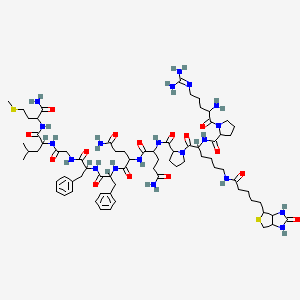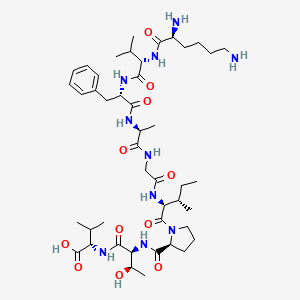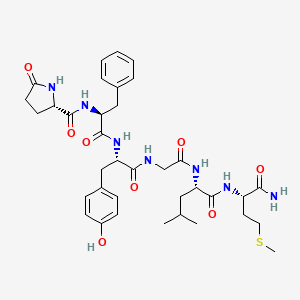
Imidafenacin metabolite M3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidafenacin metabolite M3 is a derivative of imidafenacin, an antimuscarinic agent primarily used to treat overactive bladder syndrome. Imidafenacin works by antagonizing muscarinic receptors, particularly M1 and M3 receptors, to reduce urinary frequency and urgency . Metabolite M3 is one of the primary metabolites formed during the biotransformation of imidafenacin in the human body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin metabolite M3 involves multiple steps, starting from the parent compound imidafenacin. The process typically includes:
N-alkylation:
Oxidation: The introduction of an oxygen atom to form the metabolite. Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Chromatographic purification: To isolate and purify the metabolite from reaction mixtures.
Types of Reactions:
Oxidation: Imidafenacin can undergo oxidation to form metabolite M3. This reaction typically involves the addition of oxygen atoms to the molecule.
Reduction: Although less common, reduction reactions can also occur, potentially altering the functional groups within the metabolite.
Substitution: Various substitution reactions can modify the structure of metabolite M3, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products:
Primary product: this compound.
By-products: Depending on the reaction conditions, other minor metabolites or degradation products may form.
科学研究应用
Imidafenacin metabolite M3 has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of imidafenacin.
Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of imidafenacin.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating overactive bladder syndrome.
Industry: Utilized in the development of new antimuscarinic agents with improved efficacy and safety.
作用机制
Imidafenacin metabolite M3 exerts its effects by binding to and antagonizing muscarinic receptors, particularly M1 and M3 receptors . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, metabolite M3 reduces bladder contractions, thereby alleviating symptoms of overactive bladder. The molecular pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity .
相似化合物的比较
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to imidafenacin.
Tolterodine: A non-selective antimuscarinic agent.
Comparison:
Selectivity: Imidafenacin metabolite M3 has a high affinity for M1 and M3 receptors, similar to darifenacin, but with a unique metabolic profile.
Efficacy: Comparable to other antimuscarinic agents in reducing overactive bladder symptoms.
Side Effects: Imidafenacin and its metabolites tend to have a lower incidence of dry mouth and constipation compared to other agents.
This compound stands out due to its specific receptor affinity and favorable side effect profile, making it a valuable compound in the treatment of overactive bladder.
属性
CAS 编号 |
503598-13-8 |
|---|---|
分子式 |
C20H23N3O3 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-[(2-acetamidoacetyl)amino]-2,2-diphenylbutanamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)23-14-18(25)22-13-12-20(19(21)26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H2,21,26)(H,22,25)(H,23,24) |
InChI 键 |
CCKHACHRKIVGLR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC(=O)NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



